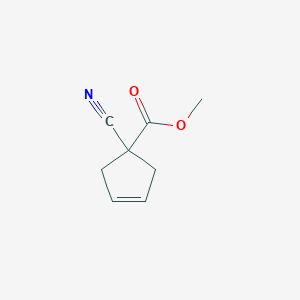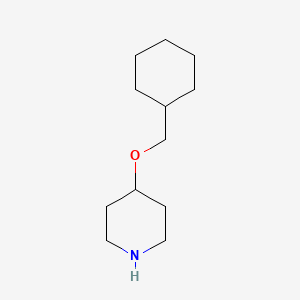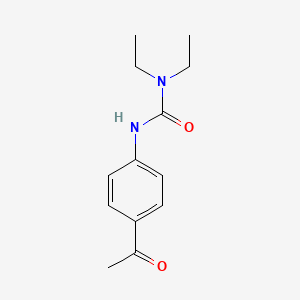
1-(4-Acetylphenyl)-3,3-diethylurea
概要
説明
1-(4-Acetylphenyl)-3,3-diethylurea, commonly known as DEAU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAU is a urea derivative that has a wide range of biological and chemical properties.
科学的研究の応用
DEAU has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. DEAU has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of DEAU is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of specific enzymes and receptors in the body. DEAU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory processes.
生化学的および生理学的効果
DEAU has been shown to have a wide range of biochemical and physiological effects. The compound has been found to exhibit antioxidant properties, which can help protect cells from oxidative stress. DEAU has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain in the body.
実験室実験の利点と制限
DEAU has several advantages as a research tool. The compound is easy to synthesize, and its chemical and biological properties can be easily modified. DEAU is also relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to using DEAU in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. DEAU is also relatively toxic, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for research involving DEAU. One potential area of research is the development of DEAU-based drugs for the treatment of neurodegenerative disorders. Another area of research is the investigation of the compound's antitumor and antimicrobial activities. Researchers may also explore the use of DEAU in the development of new materials and catalysts for chemical reactions.
Conclusion:
In conclusion, DEAU is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit antitumor, antiviral, and antimicrobial activities, and has significant effects on the central nervous system. DEAU has several advantages as a research tool, but caution should be taken when handling the compound. There are several future directions for research involving DEAU, and further studies are needed to fully understand the compound's biological and chemical properties.
特性
IUPAC Name |
3-(4-acetylphenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)14-12-8-6-11(7-9-12)10(3)16/h6-9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWLVOUNZGRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3,3-diethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



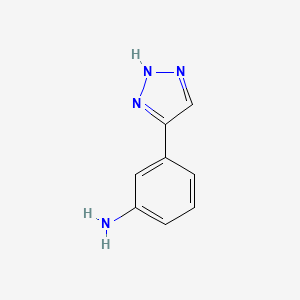
![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)
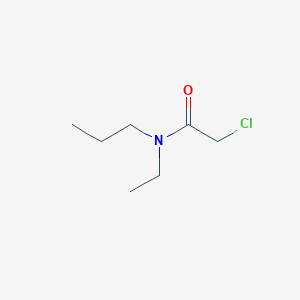
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)
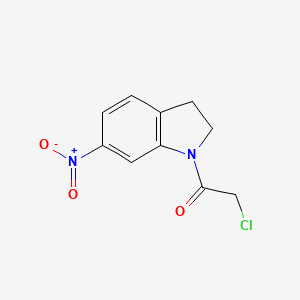
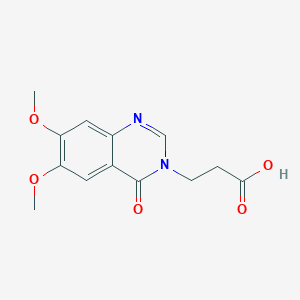
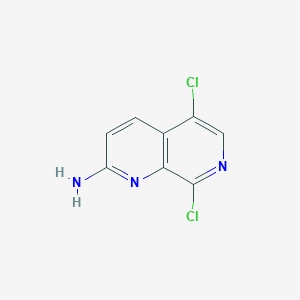
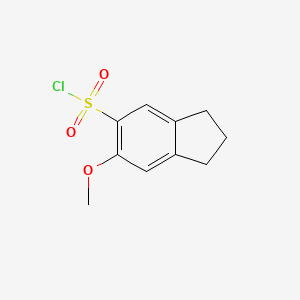
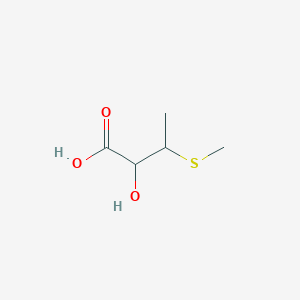
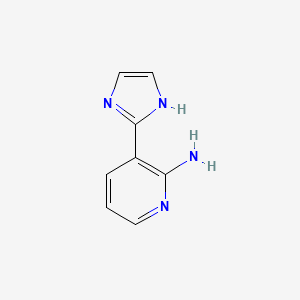
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)
